molecular formula C24H20N6O6S B2591744 Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone CAS No. 898437-47-3

Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone

Cat. No.: B2591744
CAS No.: 898437-47-3
M. Wt: 520.52
InChI Key: QGMYUIGQEJKVQG-UHFFFAOYSA-N
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Description

The compound Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxyl group, a 4-nitrophenyl moiety, and dual furan-2-yl substituents. The piperazine ring is functionalized with a methanone-linked furan-2-yl group, contributing to its structural complexity.

Compound A's 4-nitrophenyl group is a critical pharmacophore, as nitro-substituted aryl groups are known to enhance bioactivity in antimycobacterial and antiproliferative agents .

Properties

IUPAC Name

furan-2-yl-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O6S/c31-22(18-4-2-14-36-18)28-11-9-27(10-12-28)19(15-5-7-16(8-6-15)30(33)34)20-23(32)29-24(37-20)25-21(26-29)17-3-1-13-35-17/h1-8,13-14,19,32H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMYUIGQEJKVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. This compound integrates multiple pharmacophores, including furan, thiazole, and piperazine moieties, which are known for their diverse biological activities. The unique structural features of this compound suggest various therapeutic applications, particularly in antimicrobial and anticancer domains.

Structural Overview

The molecular formula of the compound is C24H20N6O6SC_{24}H_{20}N_{6}O_{6}S with a molecular weight of 520.5 g/mol. The compound's structure is characterized by the following features:

Feature Description
Furan Ring Contributes to biological activity through π-stacking and hydrogen bonding.
Thiazole Moiety Known for its role in various biological activities including antimicrobial effects.
Piperazine Unit Enhances solubility and bioavailability of the compound.
Nitrophenyl Group Potentially increases the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing furan and thiazole groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against a range of bacterial strains.

Compound Activity Reference
Spiro derivativesAntimicrobial
Thiazole derivativesAntibacterial
Furan derivativesAntifungal and antibacterial

Anticancer Potential

The incorporation of piperazine and thiazole rings has been linked to anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular pathways.

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial activity of synthesized spiro derivatives containing 1,2,4-triazole against various pathogens. Results demonstrated that these compounds exhibited significant inhibition zones against bacteria such as E. coli and S. aureus.
    • Methodology: Disk diffusion method was utilized to assess the antibacterial activity.
    • Results: Compounds showed inhibition zones ranging from 15 mm to 25 mm depending on concentration.
  • Anticancer Activity Evaluation
    Another investigation focused on the anticancer properties of thiazole-containing compounds similar to Furan-2-yl(4-(...)). The study reported that these compounds effectively inhibited cell proliferation in breast cancer cell lines (MCF-7).
    • Methodology: MTT assay was conducted to determine cell viability.
    • Results: IC50 values were observed in the low micromolar range, indicating potent activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

Compound A shares a thiazolo-triazole-piperazine scaffold with several analogues, differing primarily in aryl substituents. Key comparisons include:

Compound Aryl Group Thiazolo-Triazol Substituents Piperazine Substituents Notable Properties/Activities Reference
Compound A 4-nitrophenyl 6-hydroxy, 2-(furan-2-yl) Furan-2-yl methanone Hypothesized enhanced bioactivity
Compound B () 4-methylphenyl, 2-fluorophenyl 6-hydroxy, 2-(furan-2-yl) Piperazin-1-yl Improved solubility due to methyl/fluoro groups
Compound C () 3-nitrophenyl 5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl Pyridin-3-ylmethyl thio Antimycobacterial activity (MIC: 12.5 µg/mL)
  • Impact of Nitro vs. Fluoro/Methyl Groups: The 4-nitrophenyl group in Compound A is associated with stronger electron-withdrawing effects compared to the 4-methylphenyl or 2-fluorophenyl groups in Compound B. For example, nitro-substituted triazole derivatives exhibit superior antimycobacterial activity over non-nitro analogues, as seen in Compound C .

Role of the Thiazolo-Triazole Core

The thiazolo[3,2-b][1,2,4]triazole core is a shared feature among Compound A , Compound B , and Compound C . This fused heterocycle contributes to:

  • Planarity : The core’s near-planar structure facilitates π-π stacking with biological targets, as observed in crystallographic studies of isostructural analogues .
  • Hydrogen Bonding : The 6-hydroxy group in Compound A and Compound B enhances solubility and enables hydrogen bonding with enzymes, a property critical for kinase inhibition .

Piperazine Modifications

Piperazine rings functionalized with sulfonyl or carbonyl groups (e.g., Compound A’s methanone-linked furan) are common in CNS-targeting drugs. For instance:

  • Compound D (): A piperazine-linked isoxazole-thiazole derivative exhibits logP values indicating moderate blood-brain barrier penetration .

Physicochemical and Spectroscopic Comparisons

  • Solubility : The 4-nitrophenyl group in Compound A may reduce aqueous solubility compared to Compound B ’s methyl/fluoro substituents, as nitro groups increase hydrophobicity .
  • Spectroscopy: Raman or NMR spectra of Compound A would show distinct nitro group vibrations (~1,520 cm⁻¹ for NO₂ asymmetric stretch) and furan C-O-C bending (~1,260 cm⁻¹), differentiating it from analogues .

Q & A

Q. Q1: What are the key synthetic strategies for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?

Answer: The thiazolo[3,2-b][1,2,4]triazole scaffold is typically synthesized via cyclization of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione derivatives. A general method involves refluxing the thione precursor with chloroacetamide derivatives in ethanol and aqueous KOH, followed by recrystallization . Modifications to substituents (e.g., nitro or hydroxy groups) require careful selection of electrophiles and reaction conditions to avoid side reactions.

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Combined spectroscopic techniques are critical:

  • NMR : Confirm regioselectivity of substituents (e.g., furan, nitro groups) via 1H^1H- and 13C^{13}C-NMR chemical shifts.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • FTIR : Hydroxy and carbonyl groups are identified by characteristic stretches (~3400 cm1^{-1} for -OH, ~1650 cm1^{-1} for C=O) .

Intermediate and Reaction Optimization

Q. Q3: What solvent systems improve yields in the synthesis of furan-containing intermediates?

Answer: Ethanol and acetic acid are commonly used for furan-functionalized intermediates due to their polarity and compatibility with nucleophilic substitutions. For example, refluxing in ethanol with KOH achieved 60–82% yields for structurally related furan-thiazole hybrids . Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to prevent hydrolysis.

Q. Q4: How does the nitro group at the 4-position of the phenyl ring influence reaction kinetics?

Answer: The electron-withdrawing nitro group increases electrophilicity of the adjacent carbon, facilitating nucleophilic attacks (e.g., in Mannich reactions or piperazine couplings). However, it may also promote side reactions like premature cyclization; controlled temperature (40–60°C) and stoichiometric ratios are recommended .

Advanced Optimization and Computational Design

Q. Q5: What statistical or computational methods optimize reaction conditions for scale-up?

Answer:

  • Design of Experiments (DoE) : Multi-variable screening (e.g., temperature, solvent ratio) identifies optimal parameters while minimizing trials.
  • Bayesian Optimization : Machine learning models predict high-yield conditions by iterating between experimental data and probabilistic surrogates .
  • Heuristic Algorithms : Genetic algorithms balance exploration (new conditions) and exploitation (refining known conditions) for complex systems .

Q. Q6: How can regioselectivity in thiazolo-triazole formation be controlled computationally?

Answer: Density Functional Theory (DFT) calculations predict transition-state energies to favor the desired regioisomer. Solvent effects are modeled using polarizable continuum models (PCM), while substituent electronic profiles (e.g., nitro vs. methoxy) are analyzed via Hammett constants .

Pharmacological Profiling and Structure-Activity Relationships (SAR)

Q. Q7: What in vitro assays are suitable for preliminary anti-inflammatory activity screening?

Answer:

  • COX-1/COX-2 Inhibition : ELISA-based assays quantify prostaglandin E2_2 suppression.
  • NF-κB Translocation : Fluorescence microscopy tracks inhibition of inflammatory signaling.
    Analogous triazole-thiazole hybrids showed COX-2 selectivity (IC50_{50} ~0.8–2.3 µM), suggesting the nitro and hydroxy groups enhance binding affinity .

Q. Q8: How do structural modifications (e.g., furan vs. phenyl substituents) impact bioactivity?

Answer:

  • Furan : Enhances lipophilicity (logP ~2.5) and π-π stacking with hydrophobic enzyme pockets.
  • Nitro Group : Increases electron deficiency, improving interactions with arginine residues in COX-2.
    Replacing nitro with methoxy reduces potency by 40–60% in related compounds .

Analytical and Process Challenges

Q. Q9: How can researchers address low yields in the final coupling step with piperazine?

Answer:

  • Catalysis : Use Pd/C or Cu(I) catalysts for Buchwald-Hartwig aminations (yield improvement: 15–25%).
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min, 300 W) .

Q. Q10: What purity thresholds are critical for biological testing, and how are they achieved?

Answer:

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
  • Recrystallization : Ethanol/water (7:3 v/v) removes polar impurities.
  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane eluents .

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